N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone
Description
Structure
3D Structure
Properties
CAS No. |
84709-80-8 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-(5-hydroxy-2-adamantyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H21NO2/c16-12-2-1-3-15(12)13-10-4-9-5-11(13)8-14(17,6-9)7-10/h9-11,13,17H,1-8H2 |
InChI Key |
ADWGSLZHGLUCNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2C3CC4CC2CC(C4)(C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 1 Hydroxy 4 Adamantyl 2 Pyrrolidone and Its Precursors
Strategies for the N-Adamantylation of 2-Pyrrolidone Derivatives
Attaching the bulky adamantyl group to the nitrogen atom of the pyrrolidone ring is a key synthetic challenge. This can be accomplished through direct alkylation or by constructing the pyrrolidone ring onto an existing adamantyl-containing backbone.
Direct N-alkylation involves the reaction of a 2-pyrrolidone derivative with a suitably activated adamantane (B196018) precursor. One of the most prominent strategies involves the coupling of a chloroacetyl-pyrrolidine derivative with an adamantyl amine. For instance, the synthesis of 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine (a closely related analog) utilizes this method. nih.gov
General conditions for N-adamantylation often require a polar aprotic solvent and a base to facilitate the nucleophilic substitution. The choice of reagents and conditions is critical to ensure efficient coupling.
Table 1: Representative Conditions for Direct N-Adamantylation
| Adamantane Precursor | Pyrrolidone Precursor | Coupling Reagent/Base | Solvent | Temperature | Yield | Ref |
| Adamantyl amine | Chloroacetyl-pyrrolidine | Not specified | Not specified | Not specified | Not specified | nih.gov |
| Adamantane derivatives | Pyrrolidine (B122466) intermediates | Potassium carbonate | DMF | 150°C | 93% (analogous) |
Another powerful method is the palladium-catalyzed reductive N-alkylation, which can form N-alkyl-2-pyrrolidones from glutamic acid and carbonyl compounds. rsc.org This approach could be adapted using an appropriate adamantyl aldehyde or ketone as the alkylating agent.
An alternative to direct alkylation is to form the pyrrolidone ring from an acyclic precursor that already bears the N-adamantyl group. Several modern synthetic methods for pyrrolidine synthesis are amenable to this strategy.
Ring-Closing Enyne Metathesis (RCEM): This reaction uses ruthenium catalysts, such as Grubbs catalysts, to cyclize enyne substrates into diene-containing pyrrolidines. organic-chemistry.orgresearchgate.netnih.gov An N-adamantyl-substituted enyne could serve as a precursor to an adamantyl-pyrrolidone derivative. This method is noted for its high efficiency and tolerance of various functional groups. organic-chemistry.orgnih.gov
Radical Cyclization: N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization offers a transition-metal-free pathway to construct highly functionalized 2-pyrrolidinones. rsc.org
Intramolecular Cyclization: The cyclization of amino alcohols or the intramolecular amination of unactivated C(sp³)–H bonds are also established routes to pyrrolidines. organic-chemistry.org An N-adamantyl amino alcohol, for example, could be cyclized under acidic conditions to yield the desired N-adamantyl-2-pyrrolidone. organic-chemistry.org
Ring Contraction: A novel photo-promoted ring contraction of pyridines using silylborane has been developed to produce pyrrolidine derivatives. nih.govnih.gov This method transforms abundant pyridines into valuable pyrrolidine skeletons. nih.gov
Synthesis of Hydroxylated Adamantane Building Blocks
The preparation of the target molecule necessitates a hydroxylated adamantane precursor, specifically one where the hydroxyl group is positioned at a bridgehead (tertiary) carbon. The regioselectivity of this hydroxylation is a critical consideration.
Directing the hydroxyl group to a specific position on the adamantane scaffold can be achieved through both chemical and biological methods. Adamantane has two types of C-H bonds: tertiary (at the four bridgehead positions) and secondary (at the six methylene (B1212753) bridge positions).
Chemical Oxidation: The oxidation of adamantane often shows a strong preference for the more reactive tertiary C-H bonds.
Ferrate(VI) Oxidation: Theoretical studies using density functional theory (DFT) show that diprotonated ferrate (H₂FeO₄) is an effective mediator for adamantane hydroxylation. nih.govelsevierpure.com The reaction proceeds via a radical C-H activation and oxygen rebound mechanism. elsevierpure.comacs.org This method exhibits high regioselectivity for the tertiary position, with calculated activation energies being lower for the formation of 1-adamantanol (B105290) (tertiary alcohol) compared to 2-adamantanol (B149831) (secondary alcohol). nih.govelsevierpure.comacs.org
Halo-Hydration Systems: A general method employing systems like H₂O-CBr₄ in the presence of various transition metal complexes can hydroxylate the nodal (bridgehead) position of adamantane and its derivatives in high yields. researchgate.net
Microbial Hydroxylation: Biocatalysis offers a highly selective method for hydroxylation. Whole cells of the actinomycete Streptomyces griseoplanus have been shown to hydroxylate adamantane with high regioselectivity, producing 1-adamantanol. nih.gov The reaction is believed to involve a P450 oxidation system. nih.gov
Table 2: Comparison of Regioselective Hydroxylation Methods for Adamantane
| Method | Reagent/Catalyst | Position Targeted | Selectivity/Yield | Ref |
| Microbial Hydroxylation | Streptomyces griseoplanus | Tertiary (1-position) | 32% molar conversion to 1-adamantanol | nih.gov |
| Ferrate(VI) Oxidation | Diprotonated Ferrate (H₂FeO₄) | Tertiary (1-position) | 91% 1-adamantanol (experimental) | nih.govacs.org |
| Halo-Hydration | H₂O-CBr₄, Pd/Ni/Ru etc. | Tertiary (1-position) | Up to 89% yield of 1-adamantanol | researchgate.net |
Once a primary functional group is installed, it can be converted into other necessary functionalities. These interconversions are standard procedures in organic synthesis and are crucial for preparing the exact building block needed for coupling. ub.eduvanderbilt.edu
Conversion of Hydroxyl to Halogen: A bridgehead hydroxyl group can be converted to a bromide using reagents like phosphorus tribromide (PBr₃) or thionyl bromide. vanderbilt.eduub.edu
Conversion of Halogen to Amine: A bridgehead bromide is a common precursor to the corresponding amine. This can be achieved via displacement with an azide (B81097) anion followed by reduction, or through other amination protocols. vanderbilt.eduresearchgate.net
Carboxylic Acid Manipulations: Adamantane carboxylic acids can be converted to amines or other functional groups, providing alternative synthetic routes. researchgate.net For example, 1-adamantanecarbonyl chloride can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide, which is a versatile intermediate. mdpi.com
Stereoselective Synthesis and Chiral Resolution Techniques for Adamantyl-Pyrrolidone Hybrids
Chirality in adamantyl-pyrrolidone hybrids typically originates from the pyrrolidine ring, which is often derived from natural amino acids like proline. mdpi.comnih.gov The specific compound N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone implies a chiral center at the C2 position of the pyrrolidone ring.
Chiral Pool Synthesis: The most common strategy to ensure the correct stereochemistry is to start with an optically pure precursor. The use of (S)-proline or (S)-4-hydroxyproline is a standard method for introducing the pyrrolidine fragment with a defined stereocenter. mdpi.com For example, the synthesis of 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine explicitly starts with an (S)-pyrrolidine derivative. nih.gov
Chiral Resolution: If a synthesis results in a racemic or diastereomeric mixture, resolution techniques are required to separate the desired stereoisomer.
Diastereomeric Crystallization: A classic method involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.
Derivatization and Separation: A mixture of enantiomers can be resolved by derivatization with a chiral auxiliary, such as (S)-(−)-camphanic acid, to form diastereomeric esters. nih.gov These diastereomers can be separated chromatographically, followed by the careful cleavage of the auxiliary group to yield the pure enantiomer. nih.gov
Analytical Determination: The enantiomeric excess (ee) of chiral products can be determined using techniques like ¹H NMR spectroscopy with chiral solvating agents, which cause the signals for each enantiomer to appear at different chemical shifts. rsc.org
Enantioselective Synthesis of Pyrrolidone Ring Systems
The pyrrolidone scaffold is a privileged structure in medicinal chemistry, and numerous enantioselective methods for its synthesis have been developed. acs.org These strategies are critical for producing optically pure pyrrolidone precursors that can then be coupled with the adamantyl moiety.
Key approaches to enantiomerically enriched pyrrolidines and their derivatives include:
Organocatalysis : Chiral organocatalysts, such as proline derivatives and bifunctional thiourea (B124793) or squaramide catalysts, have proven highly effective in promoting asymmetric reactions to form the pyrrolidone core. acs.orgbohrium.com For instance, the conjugate addition of nitroalkanes to α,β-unsaturated esters or acrylates, followed by a reductive cyclization, can yield highly substituted pyrrolidinones with excellent enantioselectivity (up to 96% enantiomeric excess, ee) and diastereoselectivity. acs.org
Metal-Catalyzed Cycloadditions : Iridium-catalyzed reductive [3+2] dipolar cycloaddition reactions represent a powerful and general method for synthesizing complex pyrrolidines. acs.org This strategy allows for the construction of highly substituted pyrrolidine rings from readily available amides and alkenes under mild conditions. acs.org
Use of Chiral Pool Precursors : A common and efficient strategy involves starting with naturally occurring, optically pure compounds like proline or 4-hydroxyproline. nih.gov These materials provide a pre-formed, stereochemically defined pyrrolidine ring that can be chemically modified to introduce the necessary functionality for coupling with the adamantane group. nih.gov
Light-Driven Cascade Reactions : Innovative methods using photocatalysis have been developed for the enantioselective synthesis of pyrroline (B1223166) derivatives. nih.govresearchgate.net These atom-economical processes can involve a radical/polar cascade reaction where stereoselectivity is controlled by a chiral-at-rhodium catalyst, producing the desired products in high yield and enantiomeric excess. nih.govresearchgate.net
| Method | Key Features | Typical Catalysts/Reagents | Reported Stereoselectivity | Reference |
|---|---|---|---|---|
| Organocatalytic Conjugate Addition | One-pot synthesis bearing a trifluoromethylated quaternary stereocenter. | Squaramide or thiourea bifunctional catalysts. | Up to 96% ee; >20:1 dr. | acs.org |
| Iridium-Catalyzed Cycloaddition | Reductive generation of azomethine ylides from amides/lactams. | Vaska's complex [IrCl(CO)(PPh3)2]. | Highly selective for complex pyrrolidines. | acs.org |
| Photocatalytic Radical/Polar Cascade | Light-driven, atom-economical process. | Chiral-at-rhodium catalyst and an iridium photocatalyst. | >99% ee. | researchgate.net |
| Chiral Pool Synthesis | Utilizes readily available, optically pure starting materials. | (S)-Proline, (2S, 4R)-4-Hydroxyproline. | Inherently high, based on starting material purity. | nih.gov |
Diastereoselective Control in Adamantyl Moiety Functionalization
The functionalization of the rigid adamantane cage presents a unique set of challenges due to the differing reactivity of its tertiary (bridgehead) and secondary (bridge) C-H bonds. nih.govresearchgate.net The synthesis of a 1,4-disubstituted adamantane derivative, such as the N-(1-Hydroxy-4-adamantyl) portion of the target molecule, requires precise regiochemical and stereochemical control.
Strategies for achieving such substitution patterns include:
Directed C-H Functionalization : This approach involves installing a directing group on the adamantane skeleton to guide a metal catalyst to a specific C-H bond. cuni.czuni-giessen.de While powerful, this often requires additional synthetic steps to install and later remove the directing group.
Radical-Based Functionalization : Radical intermediates offer a distinct pathway for adamantane functionalization. nih.govrsc.org Methods involving H-atom transfer (HAT) catalysis can show excellent chemoselectivity for the strong tertiary C-H bonds found at the bridgehead positions. researchgate.net Subsequent functionalization at a secondary position can then be pursued.
Framework Construction : An alternative to direct functionalization is the construction of the adamantane skeleton from bicyclic precursors already bearing the desired substituents. mdpi.comnih.gov For instance, derivatives of bicyclo[3.3.1]nonane can undergo cyclization to form the 1,2-disubstituted adamantane core, which is structurally analogous to the 1,4-substitution pattern. mdpi.com This method allows for the incorporation of functional groups with defined stereochemistry early in the synthetic sequence.
Protoadamantane (B92536) Rearrangements : The rearrangement of protoadamantane precursors is a classic and effective method for accessing 1,2-disubstituted adamantanes. cuni.cz For example, reacting protoadamantan-4-one with a Grignard reagent, followed by treatment with hydrobromic acid or a Ritter reaction, can yield 1-methyl-2-bromoadamantane or the corresponding 2-acetamido derivative, respectively. nih.gov This highlights a pathway to introduce different functional groups at the secondary position while a substituent is present at the bridgehead.
Derivatization Strategies for this compound
Once synthesized, this compound can serve as a scaffold for further chemical modification. Derivatization can be targeted at either the pyrrolidone ring or the adamantyl hydroxyl group to modulate the compound's physicochemical properties.
Modifications at the Pyrrolidone Ring (e.g., substitutions, functionalization)
The pyrrolidone ring is amenable to a variety of chemical modifications, which is a key reason for its prevalence in drug discovery. nih.govfrontiersin.org
Potential modifications include:
Alkylation/Arylation at the α-Position : The carbon atom adjacent to the carbonyl group can be functionalized. For instance, nickel-catalyzed C(sp³)-H alkylation and arylation of amides can be used to introduce substituents. organic-chemistry.org
Substitution at the 3- and 4-Positions : A range of substituents can be introduced at the C3 and C4 positions of the pyrrolidone ring during its synthesis. Divergent strategies using different catalysts (e.g., Cobalt vs. Nickel) can achieve regioselective alkylation at either the C2 or C3 positions of a pyrroline precursor. organic-chemistry.org
N-Acyl Group Modification : The N-acyl group in related systems is often a target for modification. In the context of the parent compound, the N-adamantyl group is already in place, but in analogous syntheses, variation at this position is a key diversification strategy. acs.org
Chemical Transformations of the Adamantyl Hydroxyl Group
The tertiary hydroxyl group at the C1 bridgehead position of the adamantane core is a versatile handle for further chemical transformations. Its reactivity is well-established, allowing for the introduction of a wide array of functional groups.
Common transformations include:
Esterification and Etherification : The hydroxyl group can be readily converted into esters or ethers through standard reactions with acyl chlorides, anhydrides, or alkyl halides under basic conditions.
Halogenation : Treatment with hydrohalic acids (e.g., HBr) can replace the hydroxyl group with a halogen, yielding a 1-haloadamantyl derivative. nih.gov This is a common transformation that opens up further synthetic possibilities, such as nucleophilic substitution or cross-coupling reactions.
Nitration : The hydroxyl group can be converted to a nitrate (B79036) ester (-ONO₂) using nitrating agents. For example, the nitroxylation of adamantane alcohols with fuming nitric acid yields the corresponding nitrate esters, which can be valuable for their own biological properties or as synthetic intermediates. researchgate.net
Oxidation : While the tertiary alcohol itself cannot be oxidized without breaking a C-C bond, its presence directs reactivity elsewhere. However, if the hydroxyl group were at a secondary position, it could be oxidized to a ketone (adamantanone). wikipedia.org In the case of the target compound, the hydroxyl group's primary role is as a functional handle for the reactions described above.
| Transformation | Reagents & Conditions | Product Functional Group | Significance | Reference |
|---|---|---|---|---|
| Halogenation | HBr (aq), reflux | Bromo (-Br) | Creates a versatile intermediate for substitution/coupling. | nih.gov |
| Nitroxylation | Fuming HNO3, room temperature | Nitrate Ester (-ONO2) | Can impart specific biological activities or serve as a stable intermediate. | researchgate.net |
| Ritter Reaction (from alcohol via carbocation) | CH3CN, H2SO4 | Acetamido (-NHCOCH3) | Introduces a nitrogen-containing functional group. | nih.gov |
| Esterification | Acyl chloride, pyridine | Ester (-OCOR) | Modifies lipophilicity and can act as a prodrug. | mdpi.com |
Green Chemistry Principles in the Synthesis of Adamantyl-Pyrrolidone Compounds
The application of green chemistry principles to the synthesis of complex molecules like adamantyl-pyrrolidones is an area of growing importance. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Catalytic Methods and Solvent-Free Reactions
Two key tenets of green chemistry are the use of catalysis and the reduction or elimination of volatile organic solvents.
Catalytic Methods : The use of catalysts is inherently green as it allows for reactions to proceed with high efficiency and selectivity using only substoichiometric amounts of the catalytic agent. Both metal-based and organocatalytic methods for pyrrolidone synthesis are prime examples. acs.orgorganic-chemistry.orgrsc.org For instance, the synthesis of N-vinyl pyrrolidone (NVP) can be achieved using catalytic amounts of potassium hydroxide, although water content must be strictly controlled to prevent catalyst deactivation. rsc.org Similarly, iridium and copper catalysts are used in small quantities to promote C-H amination and cycloaddition reactions for pyrrolidine synthesis. organic-chemistry.org
Solvent-Free Reactions : Performing reactions under solvent-free conditions significantly reduces environmental impact and simplifies product purification. A notable example is the green synthesis of adamantane-containing dihydropyrimidines via a one-pot, three-component Biginelli reaction. nih.gov This reaction proceeds efficiently in the presence of a catalytic amount of trifluoroacetic acid (2 mol%) without any solvent, offering high yields in a shorter reaction time compared to traditional methods. nih.gov This approach demonstrates the feasibility of applying solvent-free conditions to the synthesis of complex adamantane-based heterocycles.
The principles demonstrated in these examples can be directly applied to the synthesis of this compound and its derivatives, paving the way for more sustainable and efficient manufacturing processes.
Atom Economy and Reaction Efficiency
Atom Economy
Atom economy is a theoretical measure of the efficiency of a chemical reaction, representing the percentage of atoms from the starting materials that are incorporated into the desired final product. The ideal atom economy is 100%, where all atoms of the reactants are found in the product, with water often being the only byproduct.
In the context of synthesizing this compound, a common strategy involves the coupling of 4-amino-1-adamantanol with an activated derivative of 2-pyrrolidone. One plausible route is the reaction of 4-amino-1-adamantanol with 2-pyrrolidone-5-carboxylic acid using a coupling agent. However, the use of stoichiometric coupling reagents, such as carbodiimides (e.g., DCC) or phosphonium (B103445) salts (e.g., PyBOP), significantly lowers the atom economy as they generate large amounts of waste byproducts. luxembourg-bio.com
A more atom-economical approach would be the direct catalytic amidation of 4-amino-1-adamantanol with 2-pyrrolidone-5-carboxylic acid, which would ideally produce only water as a byproduct. researchgate.net While catalytic methods for direct amidation are continually being developed, they may require specific catalysts and harsher reaction conditions.
Another strategy involves the reaction of 4-amino-1-adamantanol with a pre-activated pyrrolidone derivative, such as an acyl chloride or an active ester. For instance, the synthesis of the related compound, vildagliptin, often proceeds via the reaction of 3-amino-1-adamantanol with (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. google.comasianpubs.org This method can be more atom-economical than using a coupling agent, as the departing group is smaller.
Reaction Efficiency
Reaction efficiency, often measured by the reaction yield, provides a practical measure of the effectiveness of a synthetic step. High yields are crucial for the economic viability and sustainability of a chemical process, as they minimize waste and reduce the need for extensive purification.
The synthesis of the precursor, 4-amino-1-adamantanol (also referred to as 3-amino-1-adamantanol), has been reported with high efficiency. One method involves the oxidation of 1-aminoadamantane hydrochloride using a mixture of sulfuric and nitric acids, with boric acid as a catalyst, affording the product in a high yield of 95%. researchgate.net
The table below summarizes the reported yields for the key synthetic steps leading to a molecule structurally related to this compound, highlighting the efficiency of these transformations.
| Reaction Step | Reactants | Product | Reported Yield (%) | Reference |
| Precursor Synthesis | 1-Aminoadamantane hydrochloride, Sulfuric acid, Nitric acid, Boric acid | 3-Aminoadamantanol | 95 | researchgate.net |
| Coupling Reaction | (S)-1-(2-chloroacetyl)pyrrolidone-2-carbonitrile, 3-Aminoadamantanol | Vildagliptin | 82 | researchgate.net |
Structure Activity Relationship Sar and Structural Biology of N 1 Hydroxy 4 Adamantyl 2 Pyrrolidone Analogues
Conformational Analysis of the N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone Core Structure
In the case of this compound, the bulky adamantyl group attached to the nitrogen atom significantly influences the conformational preferences of the pyrrolidone ring. While specific conformational studies on this exact molecule are not extensively detailed in the available literature, insights can be drawn from studies on related N-substituted pyrrolidines. Computational studies and NMR analysis of N-substituted pyrrolidines have shown that the substituent at the nitrogen atom can affect the energy barrier of ring puckering and the equilibrium between different conformers. researchgate.net For instance, a sterically demanding group like adamantane (B196018) is expected to favor a conformation that minimizes steric hindrance with the pyrrolidone ring.
Furthermore, the substitution pattern on the pyrrolidone ring itself can lock it into a specific conformation. For example, the introduction of a tert-butyl group at the C-4 position of proline has been shown to strongly favor a pseudoequatorial orientation, thereby dictating the ring's pucker. nih.gov This principle suggests that substituents on the pyrrolidone ring of this compound analogues could be strategically used to control the three-dimensional arrangement of the pharmacophore and optimize interactions with a target receptor.
Impact of the Adamantyl Moiety on Molecular Recognition and Ligand Binding
The adamantyl moiety is a cornerstone of the pharmacological profile of this compound analogues, contributing significantly to their lipophilicity, rigidity, and ability to engage in specific interactions with protein targets.
The adamantane cage is a rigid, three-dimensional structure that serves as a scaffold to position other functional groups in a precise orientation for optimal interaction with a binding site. nih.gov This rigid nature minimizes the entropic penalty upon binding to a receptor, as the molecule does not lose significant conformational freedom. nih.gov The bulky and roughly spherical shape of the adamantyl group allows it to favorably interact with hydrophobic pockets in many proteins. nih.gov
Molecular docking studies of various adamantane-containing compounds have illustrated how the adamantyl group can occupy hydrophobic subpockets within a receptor's active site. For instance, in the case of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors, the adamantyl group fits into a hydrophobic pocket of the receptor. nih.gov Interestingly, even a small modification like the hydroxylation of the adamantyl group can lead to a significant reorientation of the ligand within the binding cavity to accommodate the new hydrophilic interaction. nih.gov This highlights the importance of the precise positioning of substituents on the adamantane ring.
The following table summarizes the impact of the adamantyl group on the binding affinity of various ligands to their respective targets.
| Compound Class | Target | Observation |
| Adamantyl-thiazolone derivatives | 11β-HSD1 | The bulky and lipophilic adamantyl group allows for a better fit in the hydrophobic receptor pocket, contributing to inhibitory activity. nih.gov |
| 3-(2-Adamantyl)pyrrolidines | Influenza A Virus | The parent compound showed high activity, while N-alkylation significantly reduced potency, suggesting a specific spatial requirement for the adamantyl group. nih.gov |
| Adamantane-containing neuropeptide derivatives | Cholecystokinin (CCK) receptors | Incorporation of the adamantane moiety led to increased selectivity for receptor subtypes. nih.gov |
The adamantyl group is highly lipophilic, a property that significantly influences the pharmacokinetic and pharmacodynamic properties of a drug molecule. nih.govmdpi.com The presence of an adamantane moiety generally increases the lipophilicity of a compound compared to analogues with smaller alkyl or aryl groups. nih.gov This increased lipophilicity can enhance membrane permeability and facilitate the crossing of biological barriers.
The rigidity of the adamantane scaffold is another crucial feature. By restricting the conformational freedom of the molecule, the adamantyl group helps to pre-organize the pharmacophoric elements into a bioactive conformation. nih.gov This can lead to a higher binding affinity for the target receptor by reducing the entropic cost of binding. nih.gov The combination of lipophilicity and rigidity makes the adamantyl group a valuable component in the design of potent and selective ligands.
Significance of the Pyrrolidone Ring in Ligand-Receptor Interactions
The pyrrolidone ring, while appearing simple, plays a multifaceted role in the interaction of this compound analogues with their biological targets. Its ability to participate in hydrogen bonding and the influence of its substituents are key to its function.
The nitrogen atom within the pyrrolidone ring is a crucial feature for establishing interactions with protein targets. As a secondary amine in the parent pyrrolidine (B122466) structure, this nitrogen confers basicity to the scaffold. nih.gov In N-substituted 2-pyrrolidones, the amide nitrogen is part of a lactam ring. While the amide nitrogen itself is not a strong hydrogen bond donor due to resonance, the carbonyl oxygen of the lactam is an excellent hydrogen bond acceptor.
Furthermore, in many bioactive compounds, the pyrrolidone ring acts as a scaffold where substituents capable of hydrogen bonding are strategically placed. Studies on various pyrrolidine-containing inhibitors have shown that the pyrrolidone moiety can position key functional groups to form hydrogen bonds with amino acid residues in the active site of an enzyme. nih.gov The ability to form these directional interactions is often critical for the potency and selectivity of a ligand. The interplay between hydrogen bonds and other non-covalent interactions, such as n→π* interactions, can further stabilize protein-ligand complexes. raineslab.comnih.gov
Substituents on the pyrrolidone ring can have a profound impact on the pharmacological profile of this compound analogues. These effects can be both steric and electronic in nature.
As discussed in the conformational analysis section, substituents can influence the puckering of the pyrrolidone ring, thereby altering the spatial arrangement of the entire molecule. nih.govnih.gov This can directly affect how the ligand fits into a binding pocket.
Moreover, the electronic properties of substituents can modulate the reactivity and binding affinity of the molecule. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents on the pyrrolidone ring led to better in vitro potency compared to an unsubstituted phenyl ring. nih.gov In another study on pyrrolidine pentamine derivatives as enzyme inhibitors, modifications at different positions of the pyrrolidone scaffold had varied effects on the inhibitory properties, demonstrating the potential for optimization through substitution.
A notable example of the importance of substituents on the pyrrolidone ring comes from the development of dipeptidyl peptidase IV (DPP-IV) inhibitors. The compound 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine (a close analogue of the titular compound) was developed as a potent and selective DPP-IV inhibitor. nih.gov The (S)-cyano group at the 2-position of the pyrrolidone ring is a critical pharmacophoric element that interacts with the active site of the enzyme. This highlights how a specific substituent on the pyrrolidone ring can be essential for biological activity.
The following table provides examples of how substituents on the pyrrolidone ring can influence pharmacological activity.
| Compound Series | Substituent Effect | Pharmacological Implication |
| Pyrrolidine sulfonamides | Fluorophenyl group at C3 offered better in vitro potency. | Enhanced binding to the target receptor. nih.gov |
| 3-(2-Adamantyl)pyrrolidines | N-alkylation significantly reduced anti-influenza A activity. | Steric hindrance or loss of a key hydrogen bonding interaction. nih.gov |
| N-substituted-glycyl-2-cyanopyrrolidines | (S)-cyano group at C2 is crucial for activity. | Essential interaction with the active site of DPP-IV. nih.gov |
The Pivotal Role of the Hydroxyl Group at the Adamantyl-4 Position
The presence and position of a hydroxyl group on the adamantyl scaffold of this compound analogues can significantly modulate their biological properties. This functional group is not merely a passive substituent but an active participant in molecular interactions and metabolic processes.
Hydrogen Bonding Potential and Its Influence on Binding Affinity
The hydroxyl group, with its capacity to act as both a hydrogen bond donor and acceptor, can play a crucial role in the binding of this compound analogues to their biological targets. The formation of hydrogen bonds with specific amino acid residues within a receptor's binding pocket can substantially enhance binding affinity and selectivity.
The precise orientation of the hydroxyl group at the 4-position of the adamantane ring dictates its ability to engage in favorable interactions. Molecular modeling and computational studies on related adamantane derivatives have shown that the directionality of these hydrogen bonds is critical for optimal receptor engagement. The energetic contribution of a single hydrogen bond to binding affinity can be significant, often translating to a measurable increase in potency. For instance, in a series of adamantyl derivatives targeting a specific receptor, the introduction of a hydroxyl group capable of forming a key hydrogen bond has been shown to improve binding affinity by several fold.
The following table illustrates the hypothetical impact of hydroxylation on the binding affinity of a series of adamantyl-pyrrolidone analogues, based on generalized SAR principles.
| Compound | Adamantyl Substitution | Hypothetical Binding Affinity (Ki, nM) | Potential for Key Hydrogen Bond |
| Analogue 1 | 4-H | 150 | No |
| Analogue 2 | 4-OH | 30 | Yes |
| Analogue 3 | 4-OCH3 | 120 | No (Acceptor only) |
| Analogue 4 | 1-OH | 80 | Yes (Different orientation) |
This table is for illustrative purposes and the data is hypothetical.
Comparative SAR Studies with Related Adamantyl- and Pyrrolidone-Containing Bioactive Compounds
To gain a broader understanding of the SAR of this compound analogues, it is instructive to compare their properties with other bioactive molecules containing either the adamantyl or the pyrrolidone moiety.
One important class of relevant compounds is the dipeptidyl peptidase IV (DPP-IV) inhibitors. Several potent and selective DPP-IV inhibitors feature an adamantyl group, which is known to occupy a hydrophobic pocket in the enzyme's active site. The pyrrolidone ring, often with a cyano substituent, is also a common feature in this class of drugs, where it interacts with key catalytic residues. Structure-activity relationship studies on these inhibitors have revealed that the size, shape, and lipophilicity of the adamantyl group are critical for optimal binding. The introduction of polar substituents, such as a hydroxyl group, can modulate both the potency and the pharmacokinetic properties of these inhibitors. For example, vildagliptin, a well-known DPP-IV inhibitor, contains a hydroxylated adamantyl-like moiety.
The following table provides a comparative overview of the structural features and activities of selected adamantyl-containing DPP-IV inhibitors.
| Compound | Adamantyl Moiety | Pyrrolidone Moiety | Target |
| Vildagliptin | Hydroxy-adamantyl analogue | Cyanopyrrolidine | DPP-IV |
| Saxagliptin | Adamantane nitrile | Cyanopyrrolidine | DPP-IV |
| Analogue X | 1-Adamantyl | 2-Pyrrolidone | DPP-IV |
This table presents a simplified comparison of structural motifs.
Adamantane derivatives have also been investigated as permeation enhancers for transdermal drug delivery. Their lipophilic nature allows them to interact with and disrupt the highly organized lipid bilayers of the stratum corneum, thereby facilitating the passage of co-administered drugs. The SAR of adamantane-based permeation enhancers suggests that the degree of lipophilicity and the presence of functional groups that can interact with the skin lipids are important for their activity. While direct comparative SAR studies with this compound as a permeation enhancer are limited, the general principles derived from other adamantyl derivatives can provide valuable insights.
X-ray Crystallography and NMR Spectroscopy in Structural Elucidation for SAR (for model compounds)
The precise three-dimensional arrangement of atoms in a molecule is fundamental to its interaction with a biological target. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for elucidating the solid-state and solution-phase conformations, respectively, of this compound analogues and their model compounds.
X-ray crystallography can provide a detailed picture of the molecule's conformation and the intermolecular interactions it forms in the crystalline state. For a series of analogues, comparing their crystal structures can reveal subtle differences in conformation and packing that may correlate with their biological activity. For instance, the determination of the crystal structure of a potent analogue bound to its target protein can provide a "snapshot" of the key binding interactions, including the role of the 4-hydroxyl group in hydrogen bonding. This structural information is invaluable for the rational design of new, more potent, and selective compounds.
NMR spectroscopy, particularly two-dimensional (2D-NMR) techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the conformation of the molecule in solution, which is often more relevant to its biological activity. By analyzing the through-space interactions between protons, it is possible to deduce the preferred conformation of the adamantyl and pyrrolidone rings and the orientation of the substituents. For example, NOESY data can help to determine the proximity of the hydroxyl proton to other protons on the adamantyl cage or the pyrrolidone ring, providing insights into the molecule's conformational preferences and how they might influence its interaction with a binding site.
The chemical shifts of protons and carbons in the NMR spectrum are also sensitive to the electronic environment, and changes in these shifts across a series of analogues can provide clues about the effects of different substituents on the molecule's electronic properties and, by extension, its reactivity and binding affinity.
| Technique | Information Provided for SAR |
| X-ray Crystallography | - Precise 3D structure in the solid state- Intermolecular interactions (e.g., hydrogen bonding)- Conformational preferences |
| NMR Spectroscopy | - Conformation in solution- Through-space proximities of atoms (NOESY)- Electronic effects of substituents (chemical shifts) |
Mechanistic Investigations and Preclinical Biological Activities of N 1 Hydroxy 4 Adamantyl 2 Pyrrolidone and Its Analogues
Enzyme Inhibition Profiles (e.g., Dipeptidyl Peptidase IV (DPP-IV) Inhibition)
While direct and specific data on the enzyme inhibition profile of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone is not extensively available in the public domain, significant research has been conducted on its close structural analogue, Vildagliptin. Vildagliptin, chemically known as (2S)-{[(3-hydroxyadamantan-1-yl)amino]acetyl}-pyrrolidine-2-carbonitrile, shares the core adamantane (B196018) and pyrrolidine (B122466) structures, providing valuable insights into the potential enzymatic activities of this class of compounds. The primary difference lies in the substitution at the 2-position of the pyrrolidine ring (a cyano group in Vildagliptin versus an oxo group in this compound) and the position of the hydroxyl group on the adamantane moiety.
Vildagliptin has been identified as a potent and selective inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.gov The inhibition of DPP-IV by Vildagliptin has been characterized as a slow-binding process.
Kinetic studies have determined the association rate constant (k_on) and the inhibition constant (K_i) for Vildagliptin's interaction with DPP-IV. These parameters are crucial for understanding the potency and the mechanism of inhibition.
Table 1: In Vitro Enzyme Kinetic Data for Vildagliptin (analogue)
| Parameter | Value | Reference |
| Association Rate Constant (k_on) | 1.4 x 10^5 M⁻¹s⁻¹ | researchgate.net |
| Inhibition Constant (K_i) | 17 nM | researchgate.net |
| IC₅₀ (DPP-IV) | 0.017 µM | researchgate.net |
The low nanomolar K_i value indicates a high affinity of Vildagliptin for the DPP-IV enzyme. researchgate.net The slow-binding nature of the inhibition suggests a two-step mechanism, likely involving an initial rapid binding followed by a slower conformational change to form a more stable enzyme-inhibitor complex.
The selectivity of a drug candidate is a critical factor in minimizing off-target effects. Vildagliptin has been profiled against other related dipeptidyl peptidases, such as DPP-8 and DPP-9, as well as other serine proteases.
Studies have shown that Vildagliptin exhibits a high degree of selectivity for DPP-IV over other related enzymes. It is a micromolar inhibitor for dipeptidyl-peptidase 8 and does not significantly inhibit dipeptidyl-peptidase II, prolyl oligopeptidase, aminopeptidase (B13392206) P, or aminopeptidase M. researchgate.net This selectivity is important, as the inhibition of other peptidases could lead to undesirable side effects. researchgate.net
Table 2: Selectivity Profile of Vildagliptin (analogue)
| Enzyme | Inhibition | Reference |
| Dipeptidyl Peptidase IV (DPP-IV) | Potent Inhibition (K_i = 17 nM) | researchgate.net |
| Dipeptidyl Peptidase 8 (DPP-8) | Micromolar Inhibition | researchgate.net |
| Dipeptidyl Peptidase II | No Significant Inhibition | researchgate.net |
| Prolyl Oligopeptidase | No Significant Inhibition | researchgate.net |
| Aminopeptidase P | No Significant Inhibition | researchgate.net |
| Aminopeptidase M | No Significant Inhibition | researchgate.net |
The high selectivity of Vildagliptin for DPP-IV is a key attribute, contributing to its favorable pharmacological profile. nih.govrsc.org
Receptor Binding Affinities and Modulatory Effects
Currently, there is a lack of reported data in the scientific literature specifically detailing the receptor binding affinities and modulatory effects of this compound or its very close analogues. While adamantane derivatives, in general, have been investigated for their activity at various receptors, including NMDA receptors and sigma-2 receptors, this information is not specific to the compound . nih.govnih.gov
No specific data regarding the agonist or antagonist activities of this compound in cellular assays has been found in the reviewed literature.
There are no reported investigations into the allosteric modulation of any receptors by this compound in the available scientific literature.
Cellular Pathway Modulation Studies
Detailed studies on the modulation of specific cellular pathways by this compound are not available in the current body of scientific literature. While the inhibition of DPP-IV by its analogue, Vildagliptin, implies a downstream modulation of pathways regulated by incretin hormones, direct cellular pathway analyses for this compound have not been reported.
Signaling Pathway Activation/Inhibition in Cellular Models
While direct studies on the specific signaling pathway modulation by this compound are not extensively documented, research on other adamantyl-containing compounds provides insights into their potential mechanisms of action. For instance, certain N-aryl-substituted adamantyl derivatives have been shown to induce changes in the cell cycle of cancer cells. These changes include a reduction in the number of cells in the S phase, with a corresponding increase in the G0/G1 and G2/M phases. Such alterations in the cell cycle suggest an interaction with the cellular signaling pathways that regulate cell proliferation and division. However, the precise signaling cascades activated or inhibited by these adamantyl compounds, including this compound, remain an area for further investigation.
Gene Expression Profiling (e.g., target gene regulation)
Gene expression profiling is a powerful tool in drug discovery and toxicology for understanding how a compound affects cellular function at the genetic level. mdpi.comeuropa.eu This technique can reveal the upregulation or downregulation of specific genes in response to treatment, offering clues about the compound's mechanism of action and potential therapeutic targets. mdpi.com
Currently, there is a lack of publicly available research specifically detailing the gene expression profiles of cells treated with this compound. Such studies would be invaluable in identifying the target genes and molecular pathways affected by this compound, thereby elucidating its biological effects.
Potential Roles as Chemical Penetration Enhancers in In Vitro Models (e.g., for 1-(1-adamantyl)-2-pyrrolidinone and related N-pyrrolidones)
Pyrrolidone-containing compounds have been widely investigated as chemical penetration enhancers for transdermal drug delivery. nih.govresearchgate.net These molecules can reversibly decrease the barrier function of the stratum corneum, allowing for greater permeation of therapeutic agents into the skin. researchgate.net
Notably, 1-(1-adamantyl)-2-pyrrolidinone, a close analogue of the subject compound, has been identified as a nontoxic candidate for a chemical penetration enhancer. The class of pyrrolidones, including N-methyl-2-pyrrolidone (NMP) and 2-pyrrolidone, has been shown to enhance the permeation of both hydrophilic and lipophilic drugs. nih.govresearchgate.net Their effectiveness is often dependent on their concentration and the specific drug being delivered.
Mechanisms of Interaction with Biological Barriers
The mechanism by which pyrrolidones enhance skin penetration is multifaceted and involves interactions with the components of the stratum corneum. The primary mechanisms include:
Disruption of Lipid Bilayers: Pyrrolidones can insert themselves into the highly ordered lipid bilayers of the stratum corneum. This disrupts the tight packing of the lipids, leading to increased fluidity and permeability. More hydrophilic pyrrolidones are thought to interact with the polar head groups of the lipids, while more hydrophobic ones interact with the lipophilic tails. nih.gov
Interaction with Intracellular Proteins: Some pyrrolidones can interact with intracellular proteins like keratin, altering their conformation and further compromising the barrier function of the stratum corneum.
Altering Membrane Solvency: By partitioning into the stratum corneum, pyrrolidones can change the solvent characteristics of the membrane, which can improve the partitioning of a drug from its vehicle into the skin. researchgate.net 2-pyrrolidone, for example, has been shown to enhance permeation through the polar route of the skin by increasing diffusivity.
The presence of the bulky and lipophilic adamantyl group in this compound suggests it may have a significant interaction with the lipid components of the stratum corneum.
Permeation Enhancement in Ex Vivo Skin Models (e.g., porcine skin)
Ex vivo skin models, such as porcine skin, are valuable tools for assessing the efficacy of chemical penetration enhancers because porcine skin shares many structural and permeability characteristics with human skin. Studies have utilized porcine skin in Franz diffusion cells to test the permeability of various drugs in the presence of enhancers like 1-(1-adamantyl)-2-pyrrolidinone.
Research on other 1-alkyl-2-pyrrolidones has demonstrated a clear structure-activity relationship, where increasing the length of the alkyl chain leads to a greater enhancement of steroid transport across hairless mouse skin. This suggests that the lipophilicity of the substituent on the pyrrolidone ring plays a crucial role in its enhancement potency.
Antiproliferative Activities in Specific Cancer Cell Lines (e.g., K562, HeLa, Caco-2)
While direct data on the antiproliferative activity of this compound is limited, studies on other adamantyl derivatives have shown promising results against various cancer cell lines. For instance, adamantyl pyran-4-one derivatives have been evaluated for their in vitro antiproliferative activity against cell lines including K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and Caco-2 (colorectal adenocarcinoma).
Similarly, adamantyl kojic acid derivatives have demonstrated good to moderate activity on these cell lines. The presence of the adamantyl group is often considered a key contributor to the observed antitumor activity.
Concentration-Dependent Efficacy in In Vitro Cytotoxicity Assays
The antiproliferative effects of adamantyl-containing compounds are typically concentration-dependent. The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
For example, certain adamantyl pyran-4-one and kojic acid derivatives have exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
Below is an interactive data table summarizing the reported antiproliferative activities of some adamantyl derivatives against different cancer cell lines.
| Compound Type | Cell Line | Reported Activity (IC50) | Reference |
| Adamantyl Kojic Acid Derivatives | Multiple Cell Lines | 13.1 to 43.0 µM | |
| Adamantyl Kojic Acid Derivative 5 | K562 | Active | |
| 3-OH Acylated Maltol Derivative I | K562 | Selectively Active |
It is important to note that while these findings for related compounds are encouraging, the specific concentration-dependent efficacy of this compound in these cell lines requires direct experimental validation.
Mechanistic Insights into Antiproliferative Action (e.g., cell cycle arrest, apoptosis induction)
While direct mechanistic studies on the antiproliferative action of this compound are not extensively available in the public domain, research on analogous adamantane-containing compounds provides significant insights into potential pathways. The antiproliferative effects of many adamantane derivatives are attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.
For instance, a series of N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones and their adamantyl derivatives have been investigated for their in vitro antitumor properties. nih.gov These studies revealed that certain adamantane-containing derivatives exhibited moderate to strong antiproliferative activity against various cancer cell lines, including colon carcinoma (HCT 116), lung carcinoma (H 460), and breast carcinoma (MCF-7). nih.gov Mechanistic investigations showed that these compounds induced changes in the cell cycle, with a notable reduction in the number of cells in the S phase. nih.gov Specifically, some derivatives caused an increase in the G0/G1 phase, while another prompted an arrest in the G2/M phase. nih.gov Interestingly, these effects appeared to be independent of caspase activity, suggesting a non-apoptotic cell death pathway or a different mechanism of action. nih.gov
In contrast, other adamantane derivatives, such as certain 4-(1-adamantyl) phenylalkylamines, have been shown to induce apoptosis. researchgate.net One particularly potent analogue demonstrated a significant in vivo anticancer profile, which was associated with the activation of caspase-3, a key executioner caspase in the apoptotic cascade. researchgate.net This compound was also found to inhibit the cancer cell cycle at the sub-G1 level, a hallmark of apoptotic cell death. researchgate.net
Furthermore, studies on other cyclic compounds, such as a specific dispiropiperazine derivative, have demonstrated the ability to arrest the cell cycle at the G2/M phase and induce apoptosis and necrosis in human cancer cells. nih.govresearchgate.net This compound was also found to cause DNA damage and disrupt mitotic spindle positioning. nih.gov While not a direct analogue, these findings highlight a common mechanistic theme for bulky, lipophilic molecules in disrupting cell cycle progression and promoting cell death.
These examples from related adamantane and cyclic compounds suggest that this compound could potentially exert its antiproliferative effects through one or more of these mechanisms: inducing cell cycle arrest at the G0/G1 or G2/M checkpoints, or by triggering programmed cell death (apoptosis), possibly involving caspase activation. The lipophilic adamantane cage is known to facilitate membrane permeability and interaction with intracellular targets, which could be a critical factor in its biological activity. researchgate.net
Table 1: Antiproliferative Mechanisms of Adamantane Analogues
| Compound Class | Mechanism of Action | Cell Lines Affected | Reference |
|---|---|---|---|
| Adamantyl Pyridin-4-ones | Cell cycle arrest at G0/G1 and G2/M phases | HCT 116, H 460, MCF-7 | nih.gov |
| 4-(1-Adamantyl) Phenylalkylamines | Apoptosis, Caspase-3 activation, Cell cycle arrest at sub-G1 | Pancreas, prostate, leukemia, and ovarian cancer cell lines | researchgate.net |
Investigations into Antiviral and Anti-inflammatory Mechanisms (based on general adamantane/pyrrolidone research)
The adamantane moiety is a well-established pharmacophore in antiviral drug discovery, with amantadine (B194251) being a notable example. nih.govmdpi.com The pyrrolidone ring, a core structure in pyrrolidinone derivatives, is also found in various biologically active compounds. The combination of these two scaffolds in this compound suggests potential for both antiviral and anti-inflammatory activities.
The antiviral mechanism of first-generation adamantane antivirals like amantadine is primarily through the inhibition of the M2 ion channel protein of the influenza A virus. nih.gov This protein is crucial for the uncoating of the virus within the host cell, a critical early step in the viral replication cycle. nih.govyoutube.com By blocking this channel, amantadine prevents the release of the viral genome into the cytoplasm, thereby halting the infection. youtube.com Research has since expanded to develop new adamantane derivatives with broader antiviral spectra and activity against resistant strains. nih.gov
In terms of anti-inflammatory action, adamantane derivatives have been designed and synthesized as potential anti-inflammatory agents. nih.gov The lipophilic nature of the adamantane cage can contribute to interactions with various biological targets involved in the inflammatory cascade.
Cellular Assays for Viral Replication Inhibition
To evaluate the potential antiviral activity of compounds like this compound, a variety of in vitro cellular assays are employed. These assays are designed to measure the ability of a compound to inhibit viral replication in a controlled cellular environment. nih.gov
Commonly used methods include:
Plaque Reduction Assay: This is a classic virological assay used to quantify the number of infectious virus particles. A confluent monolayer of host cells is infected with the virus in the presence of varying concentrations of the test compound. The formation of plaques, or zones of cell death, is then assessed. A reduction in the number or size of plaques indicates antiviral activity. nih.gov
MTT Assay: This colorimetric assay measures the metabolic activity of cells and can be used to assess virus-induced cytopathic effects (CPE). In the presence of an effective antiviral agent, host cells are protected from viral-induced death, resulting in higher metabolic activity compared to untreated, infected cells. This assay has been used to screen for inhibitors of cell proliferation and apoptosis inducers among adamantyl derivatives. nih.govmdpi.com
Reporter Gene Assays: These assays utilize genetically engineered viruses or cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) upon viral replication. The activity of the reporter protein is easily quantifiable and serves as an indirect measure of viral replication. A decrease in reporter signal in the presence of the test compound indicates inhibition of viral replication. nih.gov
Real-Time PCR (qPCR): This molecular technique can be used to quantify the amount of viral genetic material (DNA or RNA) within infected cells. A reduction in the level of viral nucleic acids following treatment with the compound demonstrates an inhibitory effect on viral replication.
These cell-based assays are crucial for the initial screening and characterization of potential antiviral agents, providing data on their potency and spectrum of activity. nih.gov
Modulation of Inflammatory Markers in Murine Macrophages (if applicable to related compounds)
The anti-inflammatory potential of compounds can be assessed by their ability to modulate the production of inflammatory mediators in immune cells such as macrophages. Murine macrophage cell lines, like RAW264.7, are commonly used models for in vitro inflammation studies. mdpi.comnih.gov These cells can be stimulated with agents like lipopolysaccharide (LPS) to mimic an inflammatory response, leading to the release of various pro-inflammatory markers.
Research on certain anti-inflammatory drug-loaded nanoparticles has demonstrated the modulation of several key inflammatory markers in LPS-stimulated RAW264.7 macrophages. mdpi.com These markers include:
Nitric Oxide (NO): A signaling molecule involved in inflammation.
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.
Interleukin-1beta (IL-1β): Another key pro-inflammatory cytokine.
Interleukin-6 (IL-6): A cytokine with both pro- and anti-inflammatory roles.
Prostaglandin E2 (PGE₂): A lipid mediator of inflammation.
Interleukin-10 (IL-10): An anti-inflammatory cytokine.
Studies on gas plasma-inactivated pancreatic cancer cells have also shown a modulation of the inflammatory profile of RAW 264.7 macrophages, leading to a decrease in the neutrophil chemoattractant CXCL1, IL-6, and the tumor growth-supporting factors TGFβ and VEGF, while enhancing the release of macrophage-attractant CCL4 and MCP1. nih.govmdpi.com
While direct data on this compound is lacking, the established anti-inflammatory properties of some adamantane derivatives suggest that it could potentially modulate these inflammatory pathways. nih.gov The evaluation of its effect on the production of these markers in a murine macrophage model would be a critical step in characterizing its anti-inflammatory potential.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Amantadine |
| N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones |
| 4-(1-Adamantyl) phenylalkylamines |
Computational Chemistry and in Silico Analysis of N 1 Hydroxy 4 Adamantyl 2 Pyrrolidone Derivatives
Molecular Docking Studies for Target Identification and Binding Mode Analysis
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. For derivatives containing adamantane (B196018) and pyrrolidone moieties, docking studies have been instrumental in elucidating their binding modes.
Research on adamantyl derivatives has frequently targeted enzymes implicated in neurodegenerative diseases. For instance, a series of hybrid compounds with adamantane and hydrazide moieties were evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Molecular docking studies revealed that these compounds exhibit stronger interactions with BChE over AChE, which is attributed to the larger active site of BChE. nih.gov The primary forces governing these interactions were found to be hydrophobic contacts between the adamantane cage and surrounding residues in the enzyme's active site. nih.gov
Similarly, studies on pyrrolidin-2-one derivatives have identified them as potential acetylcholinesterase inhibitors. nih.gov In one such study, docking simulations were performed with the AChE enzyme (PDB ID: 4EY7). The results indicated a strong binding affinity, with some derivatives showing higher docking scores than the established drug, donepezil. nih.gov For example, 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one achieved a docking score of -18.59, surpassing donepezil's score of -17.257. nih.gov
Another significant area of investigation involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to diabetes and obesity. nih.govnih.gov Docking studies of adamantane-linked 1,2,4-triazoles against the 11β-HSD1 active site (PDB ID: 4C7J) showed predicted binding affinities comparable to known ligands. nih.govnih.gov However, these initial studies also highlighted that the specific derivatives did not form interactions with key active site residues, prompting further computational design of improved analogues. nih.govnih.gov A highly relevant derivative, 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine, has been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), a key target in type 2 diabetes therapy. nih.gov
These studies collectively demonstrate that the adamantane group typically engages in hydrophobic interactions, while the pyrrolidone and other functional groups can form specific hydrogen bonds and other polar interactions, guiding the rational design of more potent and selective inhibitors. nih.govmdpi.com
Table 1: Comparative Docking Scores of Pyrrolidone Derivatives against Acetylcholinesterase (AChE) Data sourced from a study on rationally designed pyrrolidin-2-one derivatives. nih.gov
| Compound | Target Protein | PDB ID | Docking Score |
| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a) | AChE | 4EY7 | -18.59 |
| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one (14d) | AChE | 4EY7 | -18.057 |
| Donepezil (Reference Drug) | AChE | 4EY7 | -17.257 |
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target, offering deeper insights into the stability of the complex over time. This method complements the static picture provided by molecular docking.
For pyrrolidin-2-one derivatives designed as AChE inhibitors, MD simulations were conducted for 100 nanoseconds to assess the stability of the ligand-enzyme complexes. nih.gov The simulations, along with MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations, confirmed that the synthesized compounds formed stable complexes with AChE, reinforcing the docking results. nih.gov
In another computational investigation of pyrrolidin derivatives targeting the MDM2-p53 interaction, MD simulations of selected ligand-receptor complexes were run for 100 ns. scispace.com The analysis confirmed the conformational stability of the complexes, with insignificant fluctuations recorded, thereby validating the docking predictions. scispace.com The binding free energy, calculated using the MM-GBSA approach, further supported the docking results, with a newly designed compound exhibiting the lowest free energy and thus the highest predicted affinity. scispace.com These simulations are crucial for verifying that the interactions predicted by docking are maintained in a more realistic, dynamic environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This predictive tool is invaluable for estimating the efficacy of novel compounds before their synthesis.
For a series of pyrrolidin-2-one derivatives, a 3D-QSAR model was developed that yielded high correlation and predictive power, with R² and Q² values of 0.9639 and 0.8779, respectively. nih.gov Such a robust model allows for the reliable prediction of the anti-Alzheimer's activity of newly designed analogues, guiding synthetic efforts toward the most promising candidates. nih.gov
In a different study focused on thiazolidin-4-one derivatives, both linear and non-linear QSAR models were developed to predict IC50 values against osteosarcoma. nih.gov A non-linear model, created using gene expression programming, demonstrated superior predictive performance, with an R² of 0.839 for the training set and 0.760 for the test set. nih.govnih.gov This highlights the ability of advanced non-linear methods to capture complex relationships between molecular descriptors and biological activity. nih.govnih.gov These examples underscore the potential of QSAR to accelerate the discovery of potent N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone derivatives by prioritizing compounds with the highest predicted efficacy.
Table 2: Statistical Results of a 3D-QSAR Model for Pyrrolidin-2-one Derivatives Data from a study predicting acetylcholinesterase inhibitory activity. nih.gov
| Parameter | Value |
| R² (Correlation Coefficient) | 0.9639 |
| Q² (Predictive R-squared) | 0.8779 |
Virtual Screening Approaches for Novel Analogues and Biological Targets
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.gov This approach can be either structure-based, relying on docking simulations, or ligand-based, using the pharmacophoric features of known active compounds. nih.gov
For a compound like this compound, virtual screening can be employed to discover novel analogues with improved properties or to identify entirely new biological targets. ufl.edu For example, a structure-based virtual screening campaign could involve docking vast chemical libraries, such as the ZINC15 library containing millions of compounds, against the active site of a protein of interest. nih.gov This method has been successfully used to find inhibitors for challenging targets like 8-oxoguanine DNA glycosylase (OGG1). nih.gov
Alternatively, a ligand-based approach could be used, starting from the known structure of an active derivative. nih.gov A pharmacophore model can be built based on the key structural features required for activity—such as the hydrophobic adamantane cage, hydrogen bond donors/acceptors, and the pyrrolidone scaffold. This model can then be used to rapidly screen databases for molecules that match these features. nih.gov Such strategies efficiently navigate the vast chemical space to identify promising hits for further experimental validation, accelerating the drug discovery pipeline. nih.gov
In Silico Prediction of Molecular Properties Relevant to Biological Activity
Beyond predicting efficacy, computational methods are essential for evaluating the drug-likeness of a compound by predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govscispace.com These in silico predictions help to identify potential liabilities early in the drug discovery process.
For various pyrrolidone derivatives, ADMET studies have been conducted using computational tools. In one study, the designed molecules were predicted to be CNS active with good to excellent oral absorption and no blockade of the hERG potassium channel, a critical safety checkpoint. nih.gov Another study on benzohydrazide (B10538) derivatives utilized the SwissADME web tool, which showed that the compounds had good synthetic accessibility and gastrointestinal absorption. mdpi.com Toxicity predictions using the ProTox-II server indicated that these compounds were not likely to be toxic. mdpi.com
These predictive models analyze molecular descriptors such as molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and polar surface area to assess properties like oral bioavailability according to Lipinski's Rule of Five. ijcce.ac.ir By evaluating these properties in silico, researchers can prioritize the development of this compound analogues that not only have high potency but also possess a favorable pharmacokinetic and safety profile. nih.gov
Table 3: Predicted ADME Properties for a Series of Benzohydrazide Derivatives Data based on analysis using the SwissADME web tool. mdpi.com
| Compound ID | GI Absorption | BBB Permeant | Skin Permeability (Log Kp cm/s) |
| 5a | Good | Yes | -5.99 |
| 5b | Good | Yes | -5.70 |
| 5l | Good | No | -6.21 |
| 5n | Good | No | -6.33 |
Analytical and Characterization Methodologies for N 1 Hydroxy 4 Adamantyl 2 Pyrrolidone Research
Spectroscopic Characterization Techniques
Spectroscopic methods are cornerstones in the elucidation of the chemical structure of N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone. Each technique offers a unique window into the molecular architecture of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural determination of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of this compound.
Hypothetical ¹H NMR and ¹³C NMR data, based on the analysis of structurally similar compounds, would be anticipated as follows:
Interactive Data Table: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.4 - 3.6 | m | 2H | N-CH₂ (pyrrolidone ring) |
| ~ 2.2 - 2.4 | t | 2H | CH₂-C=O (pyrrolidone ring) |
| ~ 1.9 - 2.1 | m | 2H | CH₂ (pyrrolidone ring) |
| ~ 1.5 - 1.8 | m | 14H | Adamantyl CH and CH₂ |
| ~ 1.2 | s | 1H | OH |
Interactive Data Table: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~ 175 | C=O (pyrrolidone ring) |
| ~ 68 | C-OH (adamantyl) |
| ~ 55 | C-N (adamantyl) |
| ~ 48 | N-CH₂ (pyrrolidone ring) |
| ~ 30 - 45 | Adamantyl CH and CH₂ |
| ~ 18 | CH₂ (pyrrolidone ring) |
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining insight into its structural components through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Interactive Data Table: Hypothetical Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Interpretation |
| [M+H]⁺ | Molecular ion peak, confirming the molecular weight. |
| [M-H₂O+H]⁺ | Fragment corresponding to the loss of a water molecule. |
| [Adamantyl-OH]⁺ | Fragment corresponding to the hydroxoadamantyl moiety. |
| [Pyrrolidone]⁺ | Fragment corresponding to the pyrrolidone ring. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl and amide functional groups.
Interactive Data Table: Hypothetical IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3200 | Broad | O-H stretch (hydroxyl group) |
| ~ 2950 - 2850 | Strong | C-H stretch (adamantyl group) |
| ~ 1680 - 1650 | Strong | C=O stretch (amide I band of pyrrolidone) |
| ~ 1450 | Medium | C-H bend |
| ~ 1100 | Medium | C-O stretch |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed.
Interactive Data Table: Hypothetical HPLC Method Parameters
| Parameter | Value |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time | Dependent on the specific gradient program |
For GC-MS analysis, derivatization of the polar hydroxyl and amide groups of this compound would likely be necessary to increase its volatility. Silylation is a common derivatization technique. Following derivatization, GC-MS can provide excellent separation and sensitive detection.
Interactive Data Table: Hypothetical GC-MS Method Parameters (after derivatization)
| Parameter | Value |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) |
| MS Detector | Electron Ionization (EI) |
Advanced Analytical Techniques for Complex Mixture Analysis
The analysis of this compound within complex matrices, such as biological fluids or reaction mixtures, necessitates the use of advanced and highly sensitive analytical techniques. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) stands out as a powerful tool for this purpose. nih.gov This method offers exceptional selectivity and sensitivity, allowing for the detection and quantification of the compound even at very low concentrations.
The LC component separates the target analyte from other components in the mixture based on its physicochemical properties, while the MS/MS detector provides two levels of mass analysis, significantly reducing background noise and enhancing specificity. The first mass analyzer selects the molecular ion of this compound, which is then fragmented, and a specific fragment ion is monitored by the second mass analyzer. This multiple reaction monitoring (MRM) approach is the gold standard for quantitative analysis in complex samples.
A hypothetical LC-MS/MS method for the analysis of this compound could involve a reverse-phase C18 column with a gradient elution program. The mass spectrometer would be operated in positive electrospray ionization (ESI) mode, monitoring for the specific transition of the protonated molecule to a characteristic product ion.
Interactive Data Table: Hypothetical LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive ESI |
| Precursor Ion (m/z) | 236.16 |
| Product Ion (m/z) | 124.08 |
| Collision Energy | 20 eV |
This data is illustrative and may not represent actual experimental values.
Another advanced technique that can be applied is two-dimensional NMR (2D-NMR), such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). These experiments provide more detailed structural information by revealing correlations between different nuclei within the molecule, which is invaluable for confirming the structure of novel compounds or for identifying impurities in a sample.
Quality Control and Standardization in Research Synthesis
Stringent quality control and standardization procedures are imperative in the research synthesis of this compound to ensure the integrity of experimental outcomes. The identity and purity of each synthesized batch must be rigorously verified before its use in further studies.
A comprehensive quality control workflow typically includes:
Structural Verification: Confirmation of the chemical structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The obtained spectra should be compared with reference data or theoretical predictions.
Purity Assessment: Quantification of the compound's purity, most commonly by HPLC. A high-purity standard (e.g., >98%) is often required for research applications. The presence of any impurities should be noted and, if possible, identified.
Physicochemical Characterization: Determination of physical properties such as melting point and appearance. Significant deviations from expected values can indicate the presence of impurities or a different polymorphic form.
Standardization in research synthesis also involves the meticulous documentation of the entire synthetic process. This includes recording the source and purity of all starting materials, detailed reaction conditions (e.g., temperature, reaction time, stoichiometry), and the purification methods employed. This level of detail is crucial for ensuring the reproducibility of the synthesis.
Interactive Data Table: Example Quality Control Specifications for Research-Grade this compound
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Purity | ≥ 98.0% | HPLC |
| Melting Point | Report value | Melting Point Apparatus |
| Residual Solvents | To be reported | Gas Chromatography (GC) |
This data is illustrative and may not represent actual experimental values.
By adhering to these advanced analytical methodologies and rigorous quality control standards, researchers can be confident in the quality and identity of the this compound used in their investigations, thereby contributing to the generation of reliable and high-impact scientific data.
Emerging Research Directions and Future Perspectives for N 1 Hydroxy 4 Adamantyl 2 Pyrrolidone
Rational Design of Next-Generation Adamantyl-Pyrrolidone Analogues
The rational design of new chemical entities is a cornerstone of modern drug discovery. For the N-(1-Hydroxy-4-adamantyl)-2-pyrrolidone scaffold, future design strategies will likely focus on optimizing its pharmacokinetic and pharmacodynamic profiles through systematic structural modifications. The adamantane (B196018) moiety, known for its ability to increase lipophilicity and metabolic stability, offers several avenues for modification. nih.govmdpi.com For instance, the position and nature of substituents on the adamantane cage can be altered to fine-tune interactions with specific biological targets.
A pertinent example of rational design in a closely related class of compounds is the development of 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor. nih.gov The synthesis of this compound was the result of a systematic exploration of N-substituted-glycyl-2-cyanopyrrolidines, demonstrating how modifications to the adamantyl and pyrrolidine (B122466) moieties can lead to compounds with excellent oral bioavailability and therapeutic potential. nih.gov
Table 1: Key Structural Features for Rational Design of Adamantyl-Pyrrolidone Analogues
| Structural Moiety | Potential Modifications | Desired Outcomes |
| Adamantane Cage | Introduction of different substituents (e.g., fluoro, methyl); Altering the point of attachment to the pyrrolidone ring. nih.gov | Enhanced target binding, improved metabolic stability, modulation of lipophilicity. nih.gov |
| Hydroxy Group | Esterification, etherification, or replacement with other functional groups. | Altered solubility, prodrug strategies, modified biological activity. |
| Pyrrolidone Ring | Substitution at various positions; Introduction of chiral centers. nih.gov | Improved target selectivity, enhanced pharmacokinetic properties. |
| Linker | Varying the length and flexibility of the linker connecting the adamantane and pyrrolidone moieties. | Optimized spatial orientation for target interaction. |
Exploration of Novel Therapeutic Hypotheses Based on Mechanistic Discoveries
The adamantane scaffold is present in several approved drugs with diverse mechanisms of action, including antiviral and neuroprotective agents. nih.gov This suggests that this compound and its analogues may have therapeutic potential beyond a single target. The discovery that adamantane derivatives can act as DPP-IV inhibitors for type 2 diabetes opens up new avenues for research. nih.govnih.gov
Future investigations will likely explore the potential of this scaffold to modulate other biological targets. For example, adamantane derivatives have been investigated for their activity against various enzymes and ion channels. nih.govnih.gov The rigid nature of the adamantane cage makes it an excellent anchor for positioning functional groups to interact with specific binding pockets. nih.gov
The pyrrolidine ring is also a common feature in many biologically active compounds, contributing to their ability to interact with a wide range of receptors and enzymes. nih.gov The combination of these two pharmacophorically important moieties in this compound suggests that it could be a versatile platform for discovering new therapeutic agents. Mechanistic studies to elucidate the specific molecular targets of this compound and its analogues will be crucial for formulating and testing new therapeutic hypotheses.
Integration with Advanced Drug Delivery Systems (e.g., polymeric nanoparticles for controlled release in preclinical models)
The physicochemical properties of this compound, particularly its likely lipophilicity due to the adamantane group, make it a suitable candidate for incorporation into advanced drug delivery systems. Polymeric nanoparticles are a promising platform for enhancing the therapeutic efficacy of drugs by improving their solubility, controlling their release, and enabling targeted delivery. pensoft.netpensoft.netresearchgate.net
The adamantane moiety itself can be exploited for drug delivery applications. Its lipophilic nature allows for efficient encapsulation within the hydrophobic core of polymeric nanoparticles. pensoft.netresearchgate.net Furthermore, the adamantane cage can act as a guest molecule for host systems like cyclodextrins, forming stable inclusion complexes that can improve drug solubility and bioavailability. pensoft.netpensoft.net
Table 2: Potential Applications of Polymeric Nanoparticles for Adamantyl-Pyrrolidone Analogues
| Nanoparticle Type | Potential Advantages |
| Poly(lactic-co-glycolic acid) (PLGA) nanoparticles | Biocompatible and biodegradable, offering controlled and sustained drug release. |
| Liposomes | Can encapsulate both hydrophilic and lipophilic drugs; surface can be modified for targeted delivery. researchgate.net |
| Cyclodextrin-based nanosponges | Can form inclusion complexes with adamantane, enhancing solubility and stability. pensoft.net |
Preclinical studies utilizing such nanoparticle formulations of this compound analogues would be a critical step in evaluating their therapeutic potential. These studies would aim to assess the impact of nanoencapsulation on the compound's pharmacokinetic profile, biodistribution, and efficacy in relevant disease models.
Development of Research Tools and Probes Based on the this compound Scaffold
The unique structural features of the this compound scaffold make it an attractive starting point for the development of chemical probes and research tools. The adamantane moiety can serve as a rigid handle for the attachment of reporter groups, such as fluorescent dyes or biotin (B1667282) tags, without significantly altering the core structure's interaction with its biological target.
These probes could be invaluable for a variety of research applications, including:
Target identification and validation: By visualizing the subcellular localization of the compound, researchers can gain insights into its potential sites of action.
Binding assays: Labeled analogues can be used in competitive binding assays to identify and characterize novel ligands for the same target.
Imaging studies: Fluorescently tagged probes could be used for in vitro and in vivo imaging to study the distribution and dynamics of the target molecule.
The synthesis of such probes would involve the strategic functionalization of either the adamantane or the pyrrolidone ring to allow for the conjugation of the desired reporter group.
Challenges and Opportunities in Translating Mechanistic Insights to Broader Biological Applications
Translating fundamental mechanistic discoveries into broader biological and therapeutic applications is a significant challenge in drug development. For the adamantyl-pyrrolidone scaffold, several hurdles will need to be overcome. A key challenge will be to fully elucidate the mechanism of action and identify all relevant biological targets. The promiscuity of the adamantane moiety for various binding sites could lead to off-target effects that need to be carefully evaluated. nih.gov
Furthermore, optimizing the drug-like properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles, will be critical for their successful clinical translation. The high lipophilicity conferred by the adamantane group, while beneficial for membrane permeability, can also lead to poor aqueous solubility and potential toxicity. nih.gov
Despite these challenges, the unique properties of the adamantyl-pyrrolidone scaffold present significant opportunities. The inherent rigidity and chemical stability of the adamantane cage can lead to compounds with improved metabolic stability and longer half-lives. nih.gov The versatility of both the adamantane and pyrrolidone moieties allows for extensive chemical modification to fine-tune the pharmacological properties of the resulting analogues.
Interdisciplinary Research Collaborations in Adamantane and Pyrrolidone Chemistry
The future development of this compound and its analogues will necessitate a highly interdisciplinary approach. Collaborations between synthetic organic chemists, medicinal chemists, pharmacologists, computational scientists, and experts in drug delivery will be essential to fully realize the potential of this scaffold.
Synthetic Chemists will be tasked with developing efficient and scalable synthetic routes to a diverse library of analogues. mdpi.com
Medicinal Chemists will guide the rational design of these analogues based on structure-activity relationships and computational modeling. nih.gov
Pharmacologists will conduct in vitro and in vivo studies to evaluate the biological activity and therapeutic potential of the new compounds.
Computational Scientists will perform molecular docking and simulation studies to predict target interactions and guide lead optimization.
Drug Delivery Experts will develop advanced formulations to improve the pharmacokinetic properties and targeted delivery of promising candidates. pensoft.netpensoft.net
Such collaborative efforts will be crucial for navigating the complexities of drug discovery and development and for translating the promising chemical properties of the adamantyl-pyrrolidone scaffold into tangible therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
